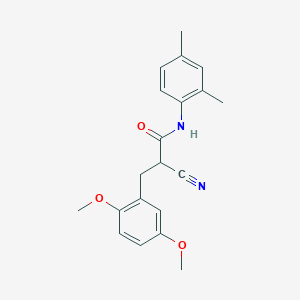

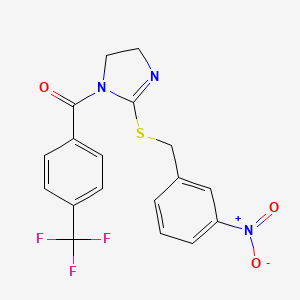

![molecular formula C20H20N4O4S B2470208 2-(3-(4-氧代喹唑啉-3(4H)-基)丙酰胺)-5,6-二氢-4H-环戊[d]噻唑-4-羧酸乙酯 CAS No. 1207022-92-1](/img/structure/B2470208.png)

2-(3-(4-氧代喹唑啉-3(4H)-基)丙酰胺)-5,6-二氢-4H-环戊[d]噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The quinazolinone ring and the cyclopentathiazole ring are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the size and shape of the molecule, and the specific arrangement of atoms could all influence its properties .科学研究应用

抗肿瘤活性

与所讨论的化学结构相关的乙基2-取代-氨基噻唑-4-羧酸酯类似物在抗肿瘤活性方面显示出潜力。El-Subbagh、Abadi和Lehmann(1999)的一项研究证明了这些化合物的合成及其对各种人类肿瘤细胞系的有效性,对RPMI-8226白血病细胞系具有特异性活性(El-Subbagh、Abadi和Lehmann,1999)。

抗过敏活性

据报道,衍生物乙基3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸酯具有显着的口服抗过敏活性,在被动皮肤过敏反应测试中比二钠色甘酸钠更有效(Althuis、Moore和Hess,1979)。

抗菌和抗真菌活性

与所讨论的化学化合物类似的喹唑啉酮衍生物已被研究其抗菌和抗真菌特性。El-Shenawy(2017)的一项研究涉及此类化合物的合成及其抗菌活性的评估,在某些情况下表现出高活性(El-Shenawy,2017)。

抗菌剂

6-(8-羟基喹啉-5-基)-3-甲基吡哒嗪-4-羧酸乙酯及其衍生物的合成作为抗菌剂显示出有希望的结果。Abdel-Mohsen(2014)报道了这些化合物的合成及其对各种细菌和真菌菌株的显着至中等的抗菌活性(Abdel-Mohsen,2014)。

抗肿瘤、抗增殖和Pim-1激酶活性

已研究了4-氧代-2-硫代-1,2-二氢喹唑啉-3(4H)-羧酸乙酯及其衍生物的抗肿瘤和抗增殖活性,以及Pim-1激酶抑制效应。Mohareb和Halim(2018)的一项研究发现,在各种癌细胞系中具有显着的细胞毒性,并对c-Met激酶和Pim-1激酶具有抑制作用(Mohareb和Halim,2018)。

作用机制

Target of Action

The primary targets of this compound are likely to be bacterial enzymes, given its antimicrobial properties . Specifically, it has been suggested that the compound may act as an antagonist against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction is facilitated by the presence of a hydroxyl group substituted on the benzene ring, which has been shown to possess strong binding affinity .

Biochemical Pathways

By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the peptidoglycan biosynthesis pathway. This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Result of Action

The ultimate result of the compound’s action is the death of the bacterial cells. By inhibiting a crucial enzyme in the peptidoglycan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to cell lysis . This results in a significant antibacterial effect, particularly against multidrug-resistant strains .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the bacteria

属性

IUPAC Name |

ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-2-28-19(27)13-7-8-15-17(13)23-20(29-15)22-16(25)9-10-24-11-21-14-6-4-3-5-12(14)18(24)26/h3-6,11,13H,2,7-10H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUMOOVYSFDILU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

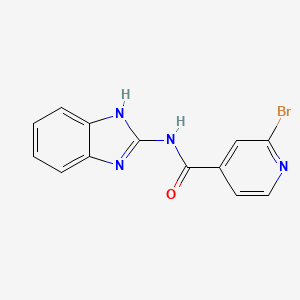

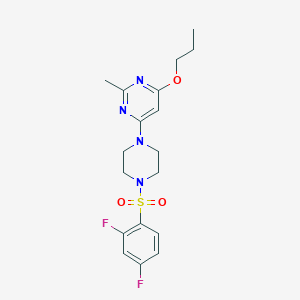

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)

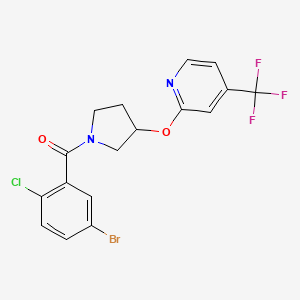

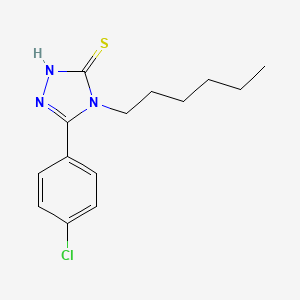

![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)

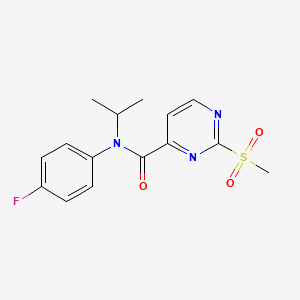

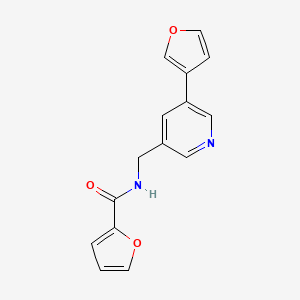

![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)

![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)